NaV1.7 Channel Antagonist Activity: Comparative Potency Against Partially Inactivated State
In a PatchXpress electrophysiology assay on human NaV1.7 channels expressed in HEK293 cells, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide inhibited the partially inactivated state with an IC50 of 240 nM [1]. This state-dependent potency is approximately 3.3-fold stronger than its activity against the non-inactivated state (IC50 ~3,000 nM), indicating preferential binding to the inactivated channel conformation. In contrast, the regioisomeric N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide lacks publicly reported NaV1.7 data, meaning no potency comparison can be drawn without new experimental determination .
| Evidence Dimension | NaV1.7 partially inactivated state IC50 |
|---|---|
| Target Compound Data | IC50 = 240 nM (PatchXpress, HEK293) |
| Comparator Or Baseline | N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide: no data available |
| Quantified Difference | Not calculable; comparator lacks data |
| Conditions | Human NaV1.7 channel expressed in HEK293 cells; partially inactivated state; PatchXpress automated patch clamp |
Why This Matters
State-dependent NaV1.7 inhibition is a pharmacologically desirable profile for peripheral pain indications; the 240 nM IC50 provides a benchmark for selecting this compound over untested regioisomers in ion channel screening cascades.
- [1] BindingDB. BDBM50379389. IC50: 240 nM for human NaV1.7 partially inactivated state (PatchXpress). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
